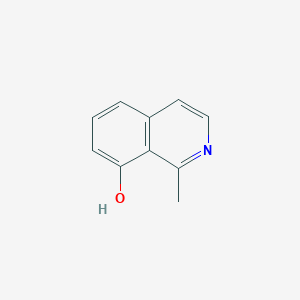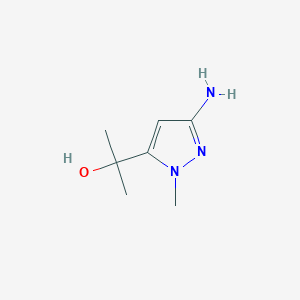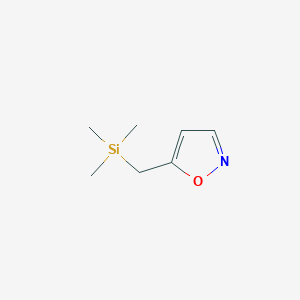
5-((Trimethylsilyl)methyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Trimethylsilyl)methyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one nitrogen and one oxygen atom. The trimethylsilyl group attached to the methyl group at the 5-position of the isoxazole ring imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trimethylsilyl)methyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of α,β-acetylenic oximes with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired isoxazole derivative with high regioselectivity .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((Trimethylsilyl)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into other heterocyclic structures.
Substitution: The trimethylsilyl group can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, oxazoles, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-((Trimethylsilyl)methyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The isoxazole ring can interact with biological macromolecules, influencing their function and activity. This interaction is often mediated through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
5-Phenylisoxazole: Contains a phenyl group instead of a trimethylsilyl group, leading to variations in biological activity and applications.
5-Methylisoxazole: A simpler structure with different reactivity and applications compared to 5-((Trimethylsilyl)methyl)isoxazole.
Uniqueness
The presence of the trimethylsilyl group in this compound imparts unique chemical properties, such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Properties
CAS No. |
71482-87-6 |
|---|---|
Molecular Formula |
C7H13NOSi |
Molecular Weight |
155.27 g/mol |
IUPAC Name |
trimethyl(1,2-oxazol-5-ylmethyl)silane |
InChI |
InChI=1S/C7H13NOSi/c1-10(2,3)6-7-4-5-8-9-7/h4-5H,6H2,1-3H3 |
InChI Key |
MBUFVOVEEUPRLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC=NO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




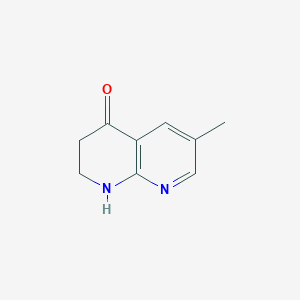
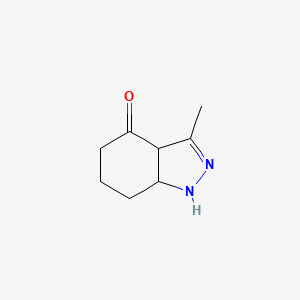
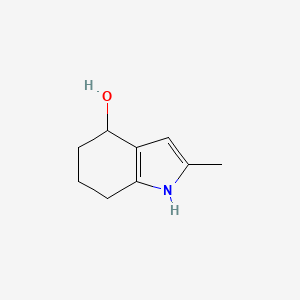
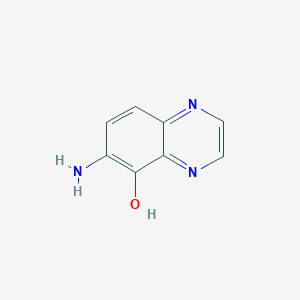
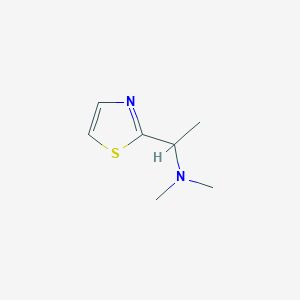


![Furo[3,2-b]pyridin-2-ylboronic acid](/img/structure/B11919160.png)

